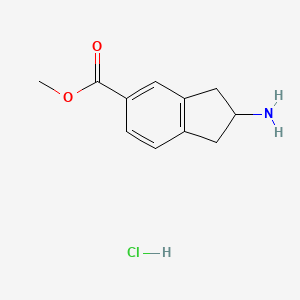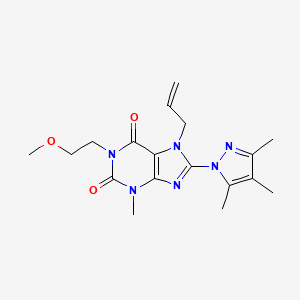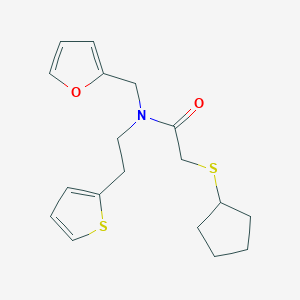![molecular formula C14H16N4O2 B2862116 1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1212231-80-5](/img/structure/B2862116.png)
1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
The indole derivatives, which share a common structural feature with our compound of interest, have been reported to exhibit significant antiviral properties. For instance, compounds with similar scaffolds have shown inhibitory activity against influenza A and Coxsackie B4 virus. The mechanism involves binding with high affinity to multiple receptors, which can be exploited to develop new derivatives with enhanced antiviral capabilities .
Anti-Inflammatory and Analgesic Properties
Compounds with the triazolopyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These activities are often assessed using in vivo models such as carrageenan-induced paw edema and acetic acid-induced writhing in mice. The efficacy of these compounds can be attributed to their ability to modulate inflammatory mediators and pain perception pathways .
Anticancer Potential
The structural complexity of triazolopyrimidines allows for interactions with various cancer targets. Research has shown that derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation. In vitro studies typically involve testing these compounds against a panel of cancer cell lines to determine their cytotoxicity and potential mechanisms of action .
Enzyme Inhibition
Triazolopyrimidines have been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer’s disease. Assays such as enzyme kinetics and inhibition studies are used to evaluate the potency of these compounds .
Antimalarial Activity
Derivatives of triazolopyrimidine have been investigated for their antimalarial activity. The research involves synthesizing compounds and testing them against Plasmodium falciparum strains. The effectiveness is measured by the compounds’ ability to inhibit the growth of the malaria parasite in red blood cells .
Antitubercular Agents
The fight against tuberculosis has led to the exploration of triazolopyrimidines as potential antitubercular agents. These compounds are tested for their ability to inhibit Mycobacterium tuberculosis. The evaluation process includes determining the minimum inhibitory concentration (MIC) against various strains of the bacterium .
Pharmacokinetic Studies
In silico pharmacokinetic studies are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Triazolopyrimidines are subjected to computational models to assess their drug-likeness and potential as viable pharmaceutical candidates .
Molecular Modeling and Drug Design
The triazolopyrimidine core can be used as a scaffold for drug design, leveraging its ability to adopt specific three-dimensional shapes for targeted interactions with receptors. Molecular modeling techniques such as docking studies and molecular dynamics simulations help in understanding the binding affinities and interactions of these compounds with biological targets .
特性
IUPAC Name |
1-(5-hydroxy-5-methyl-7-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(19)11-12(10-6-4-3-5-7-10)18-13(15-8-16-18)17-14(11,2)20/h3-8,11-12,20H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLDMKSKLGOJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(N2C(=NC=N2)NC1(C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)


amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)